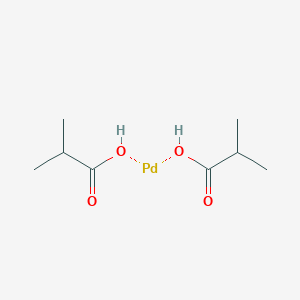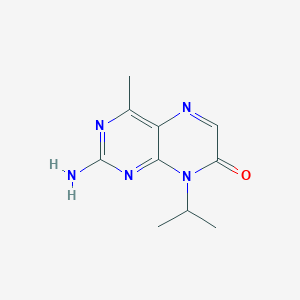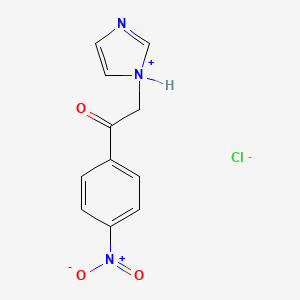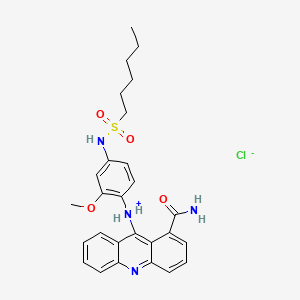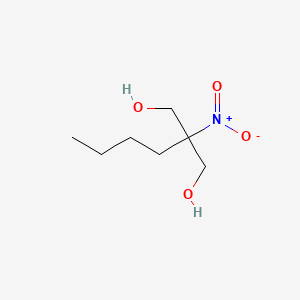
2-Butyl-2-nitro-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-nitro-1,3-propanediol is an organic compound with the molecular formula C7H15NO4. It is a nitro compound derived from 1,3-propanediol, featuring a butyl group and a nitro group attached to the second carbon atom. This compound is known for its versatility in various chemical reactions and applications in scientific research, industry, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butyl-2-nitro-1,3-propanediol can be synthesized through several methods, including nitration of 2-butyl-1,3-propanediol. The nitration reaction typically involves treating the starting material with a nitrating agent, such as nitric acid, under controlled conditions to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-2-nitro-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the nitro group to an amine group.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The reduction of the nitro group results in the formation of 2-butyl-2-aminopropanediol.
Substitution: Substitution reactions can produce various derivatives of the compound, depending on the reagents used.
Scientific Research Applications
2-Butyl-2-nitro-1,3-propanediol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-butyl-2-nitro-1,3-propanediol exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing metabolic pathways. In drug development, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.
Molecular Targets and Pathways Involved:
Enzymes: The compound may target specific enzymes involved in metabolic processes.
Pathways: It may influence pathways related to energy production, biosynthesis, and cellular signaling.
Comparison with Similar Compounds
2-Ethyl-2-nitro-1,3-propanediol
1,3-Butanediol
2-Methyl-2-nitro-1,3-propanediol
Properties
CAS No. |
71027-27-5 |
|---|---|
Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-butyl-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C7H15NO4/c1-2-3-4-7(5-9,6-10)8(11)12/h9-10H,2-6H2,1H3 |
InChI Key |
GBGMUNRLSAPQJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


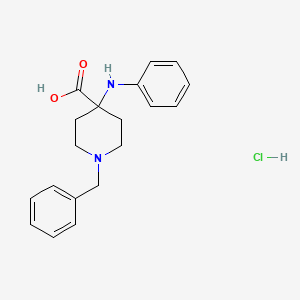
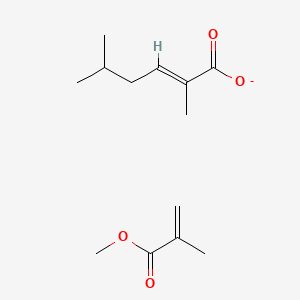
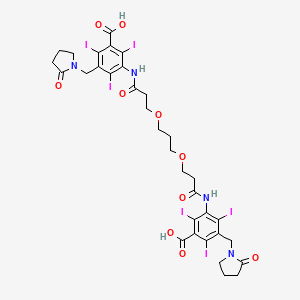
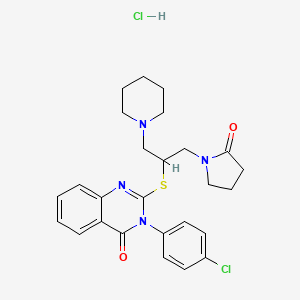
![2-[(4-Methylphenoxy)methyl]pyrrolidine](/img/structure/B15346014.png)
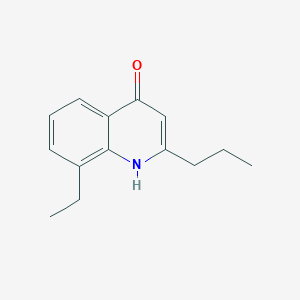
![2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B15346019.png)
![2-[(tert-Butyl)azo]-2-methylbutyronitrile](/img/structure/B15346022.png)

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-butan-2-ylazanium chloride](/img/structure/B15346034.png)
